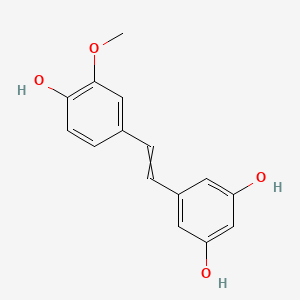

3,4',5-Trihydroxy-3'-methoxystilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNNBEZJTNCXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of 3,4 ,5 Trihydroxy 3 Methoxystilbene

Global Distribution and Specific Plant Sources of 3,4',5-Trihydroxy-3'-methoxystilbene

This compound is found in a variety of plant species, with a notable presence in the genus Gnetum. nih.gov This genus is primarily distributed across tropical regions of Africa, Asia, and South America. nih.gov

The genus Gnetum is a significant source of this compound. nih.gov Several species within this genus have been identified as containing this compound, including:

Gnetum montanum researchgate.netnih.govnih.gov

Gnetum pendulum

Gnetum ula capes.gov.br

Gnetum hainanense

Gnetum parvifolium nih.gov

Gnetum cleistostachyum

Gnetum gnemon researchgate.net

While several Gnetum species are known to contain this compound, studies suggest that Gnetum parvifolium contains a particularly significant amount of this compound. nih.gov Further quantitative analyses across all species would be necessary to definitively rank them by concentration levels.

Table 1: Plant Sources of this compound

| Genus | Species | Common Name |

|---|---|---|

| Gnetum | montanum | |

| Gnetum | pendulum | |

| Gnetum | ula | |

| Gnetum | hainanense | |

| Gnetum | parvifolium | |

| Gnetum | cleistostachyum |

The accumulation of stilbenoids, including this compound, in plants is not static and can be significantly influenced by both environmental and developmental factors. nih.govresearchgate.net These compounds often act as phytoalexins, which are antimicrobial substances produced by plants in response to stress. nih.gov

Environmental Factors:

Biotic and Abiotic Stress: The production of stilbenoids is a well-documented plant defense mechanism against a variety of stressors. nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.net Biotic stressors include fungal and bacterial infections, while abiotic stressors encompass factors like UV radiation, temperature extremes, and water availability. nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netwikipedia.org For instance, in grapevines, the production of resveratrol (B1683913), a precursor to this compound, is stimulated by UV radiation. wikipedia.org Similarly, elicitors like methyl jasmonate, a plant stress hormone, can induce the production of stilbenes in plant cell cultures. nih.govresearchgate.net

Developmental Stages:

Ripening: The concentration of stilbenoids can change as a plant part, such as a fruit, matures and ripens. nih.gov In grapes, for example, resveratrol levels have been observed to increase from the onset of ripening (veraison) to the fully ripe stage. nih.gov This suggests that the accumulation of this compound may also be linked to specific developmental stages in the source plants.

Biosynthetic Pathway Elucidation

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway.

The foundational structure of stilbenoids is created through the action of stilbene (B7821643) synthase (STS) enzymes. nih.gov This process involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene backbone of resveratrol (3,5,4'-trihydroxystilbene). nih.gov Chalcone synthase (CHS) is a related enzyme that utilizes the same precursors but leads to the formation of flavonoids.

The biosynthesis of resveratrol is a critical starting point for the formation of this compound. mdpi.com This initial step is catalyzed by stilbene synthase. mdpi.com

Following the formation of the initial stilbene scaffold, subsequent modifications lead to the diverse array of stilbenoids found in nature. The biosynthesis of this compound from resveratrol involves two key enzymatic steps: hydroxylation and O-methylation.

It is understood that resveratrol is first hydroxylated to form piceatannol (B1677779) (3,5,3',4'-tetrahydroxystilbene). mdpi.comnih.gov This reaction can be catalyzed by enzymes such as cytochrome P450-dependent hydroxylases or polyphenol oxidases. mdpi.com

The final step in the formation of this compound is the methylation of the 3'-hydroxyl group of piceatannol. This reaction is catalyzed by a specific type of enzyme known as an O-methyltransferase (OMT). nih.gov More specifically, catechol-O-methyltransferase (COMT) has been identified as the enzyme responsible for this methylation step. nih.gov This biotransformation is rapid and leads to the formation of isorhapontigenin (B148646) (this compound). nih.govnih.govresearchgate.net

Table 2: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Role |

|---|---|---|

| Stilbene Synthase | STS | Catalyzes the formation of the resveratrol scaffold from p-coumaroyl-CoA and malonyl-CoA. |

| Cytochrome P450 / Polyphenol Oxidase | P450 / PPO | Hydroxylates resveratrol to form piceatannol. |

The potential applications of this compound have driven research into methods for its enhanced production through genetic engineering. researchgate.netfrontiersin.orgnih.govnih.govyoutube.comresearchgate.net Microbial systems, such as Escherichia coli and the yeast Saccharomyces cerevisiae, are often used as hosts for the heterologous production of plant-derived compounds due to their rapid growth and ease of genetic manipulation. frontiersin.orgnih.govyoutube.comresearchgate.net

One successful strategy for producing this compound involves a two-culture system in E. coli. researchgate.net In this system:

The first E. coli culture is engineered with the necessary genes for resveratrol biosynthesis, including tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl CoA ligase (4CL), and stilbene synthase (STS). This culture produces resveratrol from basic precursors.

The culture filtrate containing the synthesized resveratrol is then fed to a second E. coli culture. This second culture is engineered to express the enzymes responsible for the subsequent modification steps: a hydroxylase to convert resveratrol to piceatannol, and an O-methyltransferase to convert piceatannol to this compound. researchgate.net

This approach has demonstrated the feasibility of producing resveratrol derivatives, including this compound, in a controlled microbial environment, offering a potential alternative to extraction from plant sources. researchgate.net

Chemical Synthesis and Structural Derivatization of 3,4 ,5 Trihydroxy 3 Methoxystilbene

Total Synthesis Methodologies

The construction of the stilbene (B7821643) backbone is a central challenge in the total synthesis of 3,4',5-Trihydroxy-3'-methoxystilbene. Several classical olefination reactions have been adapted for this purpose.

The Wittig reaction is a widely used method for forming carbon-carbon double bonds and has been employed in the synthesis of various stilbenes. nih.govresearchgate.netnih.gov This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of a suitably protected 3,5-dihydroxybenzaldehyde (B42069) with a phosphonium ylide derived from a protected 3-methoxy-4-hydroxybenzyl halide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of E and Z isomers. researchgate.net

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another powerful tool for stilbene synthesis. youtube.comwikipedia.org This reaction offers good functional group tolerance and can be highly stereoselective for the trans (E) isomer. wikipedia.org In a potential synthetic route to this compound, a protected 3,5-dihydroxyphenyl halide could be coupled with a protected 3-methoxy-4-hydroxystyrene in the presence of a palladium catalyst and a base. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. youtube.comorgsyn.org This method often provides excellent E-selectivity for the resulting alkene and offers the advantage of using water-soluble phosphate (B84403) byproducts, which simplifies purification. nih.gov The synthesis of this compound via the HWE reaction would involve the reaction of a protected 3,5-dihydroxybenzaldehyde with a phosphonate ester derived from a protected 3-methoxy-4-hydroxybenzyl halide. youtube.comorgsyn.org

| Reaction | Reactants | Key Features |

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Forms C=C bond; can produce E/Z mixtures. researchgate.net |

| Heck Reaction | Unsaturated Halide + Alkene (Pd catalyst) | Forms C-C bond; often highly E-selective. youtube.comwikipedia.org |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Forms C=C bond; typically high E-selectivity; water-soluble byproduct. youtube.comnih.gov |

The presence of multiple hydroxyl groups and a methoxy (B1213986) group in this compound necessitates careful chemo- and regioselective functionalization during its synthesis. Protecting groups are crucial to prevent unwanted side reactions and to direct modifications to specific positions on the aromatic rings.

The selective protection of phenolic hydroxyl groups is a well-established strategy in the synthesis of polyphenolic compounds. researchgate.netnih.gov Various protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and acetates, can be employed. The choice of protecting group depends on its stability under the reaction conditions used for stilbene backbone formation and the ease of its subsequent removal. For instance, silyl ethers are often used due to their relative ease of introduction and removal under mild conditions. researchgate.net

The introduction of the methoxy group at the 3'-position requires a regioselective methylation strategy. This can be achieved by protecting the other hydroxyl groups on the B-ring, followed by methylation of the free hydroxyl group using a suitable methylating agent like methyl iodide or dimethyl sulfate (B86663). Alternatively, starting with a commercially available precursor that already contains the desired methoxy group, such as vanillin (B372448) or a derivative thereof, can simplify the synthesis. The selective deprotection of the hydroxyl groups in the final steps of the synthesis is equally important to yield the target compound. nih.gov

Semi-Synthesis from Related Stilbenoids and Precursors

Semi-synthesis offers a more direct route to this compound by utilizing naturally abundant and structurally similar precursors. Resveratrol (B1683913), a well-known stilbenoid, is an ideal starting material for this purpose.

The conversion of resveratrol to this compound involves the regioselective introduction of a hydroxyl group at the 3'-position and a methoxy group at the same position. This can be a challenging transformation due to the similar reactivity of the positions on the aromatic ring. Biotechnological approaches using enzymes have shown promise in achieving this regioselectivity. For instance, tyrosinase from Streptomyces avermitilis has been used for the regioselective hydroxylation of trans-resveratrol to produce piceatannol (B1677779) (3,4,5,3',4'-pentahydroxystilbene). nih.gov Subsequent selective methylation of the 3'-hydroxyl group would then yield isorhapontigenin (B148646). Additionally, enzymatic methods using polyphenol oxidase have been explored for the polymerization of resveratrol, indicating the potential for enzymatic modification of the stilbene core. mdpi.com

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological activity, researchers design and synthesize a variety of analogs. These structure-activity relationship (SAR) studies are crucial for identifying the key structural features responsible for the compound's effects and for developing more potent and selective derivatives.

A common strategy in SAR studies is to systematically vary the number and position of hydroxyl and methoxy groups on the stilbene backbone. This allows for the evaluation of the importance of these functional groups for a particular biological activity. For example, studies on resveratrol analogs have shown that the number and position of hydroxyl groups significantly influence their antioxidant and anticancer activities.

The synthesis of these analogs often follows the same total synthesis methodologies described earlier, but with appropriately substituted starting materials. By comparing the biological activities of these analogs, researchers can build a comprehensive picture of the SAR. For instance, comparing the activity of this compound with resveratrol (3,5,4'-trihydroxystilbene) and piceatannol (3,5,3',4'-tetrahydroxystilbene) can reveal the impact of the 3'-methoxy and 3'-hydroxyl groups.

| Compound | Substitution Pattern | Observed Biological Activity (Example) |

| Resveratrol | 3,5,4'-trihydroxy | Antioxidant, Anti-inflammatory |

| Piceatannol | 3,5,3',4'-tetrahydroxy | Potent antioxidant |

| This compound | 3,5,4'-trihydroxy-3'-methoxy | Anti-inflammatory, Anticancer |

| Pterostilbene (B91288) | 3,5-dimethoxy-4'-hydroxy | Enhanced bioavailability and activity in some models |

The double bond in the stilbene core can exist in two geometric isomers: the trans (E) isomer and the cis (Z) isomer. The spatial arrangement of the two aromatic rings is significantly different between these isomers, which can have a profound impact on their biological activity. Generally, the trans isomer is the more stable and more common form found in nature.

In many cases, the trans isomer of a stilbenoid exhibits greater biological activity than the cis isomer. However, there are exceptions where the cis isomer is more potent. For example, in some cancer cell lines, the (Z)-isomer of 3,4,5,4′-tetramethoxystilbene was found to be more active than the (E)-isomer. The synthesis of specific isomers can be controlled to some extent by the choice of reaction conditions in the olefination step. For instance, the Horner-Wadsworth-Emmons reaction typically favors the formation of the E-isomer, while certain modifications of the Wittig reaction can be tuned to produce the Z-isomer. researchgate.netyoutube.com The study of the biological profiles of both the E and Z isomers of this compound and its analogs is essential for a complete understanding of their therapeutic potential.

Preparation of Glycosylated and Esterified Conjugates for Preclinical Investigations

The conjugation of this compound with glycosyl or ester moieties is a key strategy to modulate its physicochemical properties, such as solubility and bioavailability, for preclinical assessment. nih.govnih.gov While isorhapontigenin has demonstrated a more favorable pharmacokinetic profile compared to its well-known analogue, resveratrol, further enhancements are sought through derivatization. nih.govnih.gov

Glycosylated Conjugates:

Glycosylation, the attachment of sugar moieties, is a common method to increase the water solubility and stability of phenolic compounds. nih.govnih.gov This can be achieved through both chemical and enzymatic methods. Enzymatic glycosylation, utilizing glycosyltransferases or whole-cell biotransformation systems, offers high regioselectivity and stereoselectivity under mild reaction conditions. nih.govresearchgate.net For instance, microbial systems like Escherichia coli have been engineered to produce glycosides of various flavonoids and could be adapted for the glycosylation of isorhapontigenin. nih.gov The use of cultured plant cells, such as those from Eucalyptus perriniana, has also been shown to effectively glycosylate flavonoids, yielding various glycosidic forms. nih.gov Such approaches could yield a library of isorhapontigenin glycosides for preclinical screening.

Esterified Conjugates:

Esterification of the hydroxyl groups of this compound with various acids, particularly short-chain fatty acids, is another avenue to create prodrugs with altered lipophilicity and metabolic stability. nih.gov Chemical synthesis, such as the Steglich esterification, has been successfully employed for the esterification of resveratrol, a structurally similar stilbene. nih.gov This method involves the reaction of the stilbene with a carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). A similar approach has been used to synthesize amino acid ester derivatives of other polyphenols to improve their biological activity. rsc.org These synthetic strategies are directly applicable to isorhapontigenin to generate a range of ester conjugates for preclinical evaluation. semanticscholar.org

Below is a table summarizing potential conjugation strategies for this compound.

| Conjugation Type | Synthetic Method | Potential Advantages for Preclinical Investigation |

| Glycosylation | Enzymatic (e.g., Glycosyltransferases, whole-cell biotransformation) | Increased water solubility, enhanced stability, potential for targeted delivery. |

| Chemical Synthesis | Scalability, access to a wide range of sugar moieties. | |

| Esterification | Chemical (e.g., Steglich esterification) | Modified lipophilicity, potential for sustained release, improved oral absorption. |

| Enzymatic (e.g., Lipase-catalyzed) | High selectivity, mild reaction conditions. |

Biomimetic Synthesis of Oligomeric this compound Derivatives

The natural occurrence of oligomeric stilbenoids, which are dimers, trimers, or tetramers of stilbene units, has spurred interest in their synthesis due to their often enhanced biological activities compared to their monomeric precursors. nih.gov Biomimetic synthesis, which mimics the natural biosynthetic pathways, is a powerful tool to generate these complex molecules. nih.gov

Oxidative Coupling Reactions to Form Stilbene Dimers and Oligomers

The core of biomimetic synthesis of oligomeric stilbenes lies in oxidative coupling reactions. These reactions involve the oxidation of the monomeric stilbene, this compound, to generate radical intermediates that then couple to form dimers and higher-order oligomers. Various catalytic systems have been employed to achieve this transformation.

Metal-Based Oxidants: Reagents such as ferric chloride (FeCl₃) and silver acetate (B1210297) have been utilized to induce the oxidative dimerization of isorhapontigenin. nih.gov For example, treatment of synthetic isorhapontigenin with silver acetate in methanol (B129727) has been shown to yield a mixture of known and new stilbene dimers. nih.gov FeCl₃ is another effective and inexpensive reagent for promoting oxidative C-C bond formation in phenolic compounds.

Enzymatic Catalysis: Enzymes, particularly peroxidases like horseradish peroxidase (HRP) and laccases, are the natural catalysts for the oxidative coupling of phenols in plants. nih.gov These enzymes, often in the presence of an oxidant like hydrogen peroxide (H₂O₂), facilitate the formation of phenoxy radicals from isorhapontigenin, which then undergo coupling. The use of HRP has been demonstrated to be effective in the dimerization of resveratrol, and the reaction conditions, such as pH, can influence the selectivity of the products formed. nih.gov Enzyme-promoted regioselective oxidative coupling of a protected form of isorhapontigenin has been a key step in the total synthesis of natural products like (±)-gnetulin.

The table below provides examples of products from the oxidative coupling of this compound.

| Catalyst/Reagent | Resulting Products | Reference |

| Silver Acetate | Isorhapontigenin dimers (new and known) | nih.gov |

| Ferric Chloride (FeCl₃) | Dimeric and oligomeric stilbenes | |

| Horseradish Peroxidase (HRP) / H₂O₂ | Dimeric and oligomeric stilbenes, including gnetuhainin L | |

| Laccase | Dimeric stilbenes |

Mechanistic Aspects of Dimerization and Cyclo-oligomerization

The formation of various dimeric and oligomeric structures from this compound is governed by the mechanism of oxidative coupling and subsequent reactions. The initial step is the one-electron oxidation of the phenolic hydroxyl groups to form a phenoxy radical. The distribution of the unpaired electron in this radical intermediate across the aromatic rings and the stilbene backbone dictates the possible sites for coupling.

Dimerization: The coupling of two phenoxy radical intermediates can occur at various positions, leading to different linkage types. For stilbenes, common linkages include C-C and C-O-C bonds. The specific regioselectivity of the coupling is influenced by the electronic and steric properties of the monomer, as well as the reaction conditions and the catalyst used. For instance, in the HRP-catalyzed dimerization of resveratrol, adjusting the pH can selectively favor the formation of different dimers. nih.gov The presence of the methoxy group and the specific arrangement of the hydroxyl groups in this compound play a crucial role in directing the regioselectivity of the coupling, leading to the formation of specific isomers.

Cyclo-oligomerization: Following the initial dimerization, further intramolecular or intermolecular coupling reactions can lead to the formation of more complex cyclic oligomers. For example, the formation of dihydrobenzofuran-type dimers involves an initial C-C bond formation followed by an intramolecular cyclization. Photochemical methods, such as the Mallory reaction, can also induce the cyclization of stilbenes to form phenanthrene (B1679779) derivatives, although this proceeds through a different mechanism involving a photochemical electrocyclization. The formation of complex polycyclic structures found in some natural stilbenoid oligomers is thought to arise from a cascade of oxidative coupling and cyclization reactions.

The proposed mechanism for the formation of a dehydrodimer from this compound is initiated by the generation of a phenoxy radical, which can then undergo resonance to delocalize the radical electron. The coupling of two such radicals leads to the formation of the dimer.

Metabolism and Biotransformation of 3,4 ,5 Trihydroxy 3 Methoxystilbene in Preclinical Models Excluding Human Clinical Data

In Vitro Metabolic Transformations in Liver Microsomes and Cell Lines

In vitro systems, such as liver microsomes and cultured cell lines, are instrumental in identifying the primary metabolic pathways for xenobiotics. nih.gov Liver microsomes contain a host of phase I and phase II enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the metabolism of a majority of drugs and dietary compounds. nih.govscispace.com

For phenolic compounds like stilbenes, phase II conjugation reactions, specifically glucuronidation and sulfation, are the principal metabolic routes. nih.govnih.gov These processes are mediated by UGTs and sulfotransferases (SULTs), respectively, and they function to increase the water solubility of the compounds, thereby facilitating their excretion. It is widely expected that 3,4',5-Trihydroxy-3'-methoxystilbene undergoes extensive conjugation at its free hydroxyl groups.

While direct enzymatic studies detailing the specific glucuronide and sulfate (B86663) conjugates of isorhapontigenin (B148646) are not extensively detailed in the available literature, in vivo studies have detected more polar metabolites of isorhapontigenin in rat plasma. nih.gov Researchers have postulated that these polar metabolites are likely glucuronide or sulfate conjugates, which is consistent with the metabolic pathways of other polyphenols. nih.govhesiglobal.org Studies on flavonoids, which share structural similarities with stilbenes, show that glucuronidation rates are often significantly faster than sulfation rates in liver fractions. nih.gov The position of the hydroxyl groups on the flavonoid or stilbene (B7821643) ring structure typically dictates the preference for conjugation, with certain positions being more favorable for glucuronidation versus sulfation. nih.gov

Metabolic modifications of methoxy (B1213986) groups are also plausible biotransformation pathways. O-demethylation, a reaction often catalyzed by CYP enzymes in liver microsomes, is a known metabolic route for various methoxylated compounds. nih.govnih.gov Given that this compound possesses a methoxy group at the 3'-position, it is a potential substrate for demethylation, which would yield a polyhydroxylated stilbene. Studies on other methoxylated molecules have demonstrated that O-demethylation rates can vary significantly between species and are dependent on specific CYP isoforms. nih.govnih.gov However, specific in vitro studies confirming the demethylation of isorhapontigenin have not been prominently reported.

Enzymatic cleavage of the core stilbene structure represents another potential, though less characterized, metabolic pathway. This could involve the breakdown of the double bond connecting the two aromatic rings. The process of enzymatic cleavage is critical in the degradation of various biological molecules, such as peptides. However, within the context of stilbene metabolism in preclinical models, specific data detailing the enzymatic cleavage of the this compound backbone is limited. Therefore, this remains a hypothetical route of biotransformation that requires further investigation.

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rat)

Pharmacokinetic studies in animal models are crucial for understanding a compound's behavior in a biological system. The rat, particularly the Sprague-Dawley strain, has been the primary model for elucidating the pharmacokinetic profile of this compound. nih.gov

Following oral administration in Sprague-Dawley rats, this compound is rapidly absorbed. nih.gov Studies show that after a single oral dose, the compound is detected in the systemic circulation, where it demonstrates a prolonged residence time. nih.gov

Upon intravenous injection, the compound exhibits a moderate apparent volume of distribution, a fairly rapid clearance rate, and a short mean residence time. nih.gov The oral bioavailability of isorhapontigenin was found to be dose-dependent; an increase in the oral dose resulted in a more than proportional increase in plasma exposure and oral bioavailability, which may suggest the saturation of elimination processes at higher doses. nih.gov Notably, one week of repeated daily oral dosing did not significantly alter its main oral pharmacokinetic parameters, indicating a lack of auto-induction of its metabolism. nih.gov

| Parameter | Intravenous (90 μmol/kg) | Oral (100 μmol/kg) | Oral (200 μmol/kg) |

|---|---|---|---|

| Cmax (ng/mL) | - | 1580 ± 320 | 6860 ± 1910 |

| AUC (ng·min/mL) | 5670 ± 1080 | 170000 ± 46000 | 623000 ± 136000 |

| MRT (min) | 18.8 ± 3.2 | 136 ± 29 | 184 ± 23 |

| CL (mL/min/kg) | 76.8 ± 23.7 | - | - |

| Vss (mL/kg) | 893 ± 103 | - | - |

| F (%) | - | 17.9 ± 4.9 | 30.1 ± 6.6 |

Data are expressed as mean ± SD. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; MRT = Mean residence time; CL = Clearance; Vss = Apparent volume of distribution at steady state; F = Oral bioavailability.

The identification of metabolites in biological samples like plasma, urine, and feces is key to mapping the biotransformation of a compound. In pharmacokinetic studies involving this compound in rats, liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis of plasma samples revealed the presence of the parent compound and at least one unidentified metabolite. nih.gov This metabolite was observed to be more polar than the parent compound, leading to the hypothesis that it is a phase II conjugate, such as a glucuronide or sulfate. nih.gov However, this metabolite was not definitively identified or quantified, and its confirmation would require the use of authentic chemical standards. nih.gov

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a crucial role in the metabolism of many polyphenolic compounds that escape absorption in the upper gastrointestinal tract. While direct studies on the microbial biotransformation of this compound are limited, significant insights can be drawn from research on its close structural analog, resveratrol (B1683913).

Preclinical studies utilizing mouse models have demonstrated that gut bacteria extensively metabolize resveratrol. frontiersin.orgnih.gov These biotransformations include reduction and dehydroxylation reactions. Two key metabolites produced by the gut microbiota from resveratrol are dihydroresveratrol (B186802) (DHR) and lunularin (B1675449) (LUN). frontiersin.orgnih.gov The production of these metabolites was confirmed to be dependent on the presence of gut bacteria, as their levels were significantly depleted in antibiotic-treated mice. frontiersin.orgnih.gov

Given the structural similarity between resveratrol and this compound, it is highly probable that the latter undergoes analogous metabolic conversions by the gut microbiota in preclinical models. The primary biotransformation pathways likely involve the reduction of the stilbene double bond to form a dihydro- derivative, followed by dehydroxylation reactions. The presence of a methoxy group on the 3'-position of this compound may influence the specific metabolites formed and the rate of their production.

It is also important to note that inter-individual differences in the composition of the gut microbiota can lead to variations in the metabolic profile of stilbenoids. frontiersin.org This concept of "metabotypes," such as lunularin-producers versus non-producers observed with resveratrol metabolism, suggests that the biotransformation of this compound could also vary between individuals in preclinical studies, depending on their unique gut microbial composition. nih.govresearchgate.net

Table 1: Potential Gut Microbiota-Mediated Biotransformation of Stilbenoids in Preclinical Models (based on resveratrol data)

| Parent Compound | Microbial Reaction | Resulting Metabolite(s) | Preclinical Model |

| Resveratrol | Reduction | Dihydroresveratrol (DHR) | Mouse |

| Resveratrol | Dehydroxylation | Lunularin (LUN) | Mouse |

This table is based on findings from resveratrol studies and suggests potential pathways for this compound.

Impact of Metabolic Fate on Bioactivity in Preclinical Systems

The biotransformation of this compound by the gut microbiota has a profound impact on its bioactivity in preclinical systems. The resulting metabolites often exhibit different, and sometimes more potent, biological effects than the parent compound.

Studies on the microbial metabolites of resveratrol have shown that dihydroresveratrol (DHR) and lunularin (LUN) are more abundantly distributed in tissues compared to resveratrol itself after oral administration in mice. frontiersin.orgnih.gov This increased tissue availability is a critical factor in their enhanced biological activity. In preclinical in vitro assays using concentrations found in mouse tissues, DHR and LUN demonstrated stronger anti-inflammatory and anti-cancer effects than resveratrol. frontiersin.orgnih.gov For instance, lunularin significantly inhibited the colony formation of renal cancer cells, and a combination of DHR and LUN showed even greater inhibitory effects. nih.gov

Furthermore, administration of this compound in preclinical rat models has been shown to induce significant changes in the systemic metabolome. A one-week administration of the compound led to notable alterations in plasma levels of several endogenous metabolites. nih.gov These changes indicate that the compound and its metabolites impact various metabolic pathways.

Table 2: Observed Changes in Endogenous Plasma Metabolites in Rats Following Administration of this compound

| Metabolite | Change in Plasma Level | Potential Implication in Preclinical Systems |

| Arachidonic Acid | Decreased | Modulation of inflammatory pathways |

| Cholesterol | Decreased | Impact on lipid metabolism |

| Fructose | Decreased | Influence on carbohydrate metabolism |

| Allantoin | Decreased | Alteration of purine (B94841) metabolism |

| Cadaverine | Decreased | Effect on polyamine metabolism |

| Tryptamine | Increased | Modulation of tryptophan metabolism |

Data from a preclinical study in Sprague-Dawley rats. nih.gov

These metabolomic changes suggest that the bioactivity of this compound in preclinical systems is not solely due to the parent compound but is a collective effect of the parent molecule and its various metabolites, including those produced by the gut microbiota. The regulation of key metabolic pathways such as the tricarboxylic acid (TCA) cycle and glycolysis has also been observed following its administration, further highlighting the widespread systemic impact of its metabolic fate. nih.gov

Molecular and Cellular Mechanisms of Action of 3,4 ,5 Trihydroxy 3 Methoxystilbene

Modulation of Intracellular Signaling Pathways

Rhapontigenin's influence at the cellular level is characterized by its ability to interfere with key signaling cascades. By targeting specific protein kinases and transcription factors, it can alter cellular responses to both internal and external stimuli.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. capes.gov.br Aberrant activation of this pathway is a hallmark of various diseases. researchgate.net Research indicates that rhapontigenin (B1662419) can inhibit this pathway, thereby influencing cellular processes like the epithelial-mesenchymal transition (EMT), a key event in cancer cell invasion. nih.gov

In studies using cancer cells, rhapontigenin was shown to block EMT induced by transforming growth factor-β (TGF-β). nih.gov This inhibitory effect is achieved through the suppression of the PI3K/Akt/mTOR signaling axis. nih.gov The mechanism involves interfering with the phosphorylation of Akt at serine 473. nih.gov Downstream consequences of this inhibition include the suppression of Snail expression, a key transcription factor in EMT, via proteasomal degradation. nih.gov The entire PI3K/Akt/mTOR/GSK3β/β-catenin signaling pathway is implicated in this action. nih.gov

Furthermore, the glycoside precursor of rhapontigenin, rhaponticin, has been demonstrated to effectively down-regulate the PI3K/Akt/mTOR signaling cascade in human osteosarcoma cells, suggesting that modulation of this pathway is a key mechanism for stilbenoids of this class. nih.govnih.gov

Table 1: Research Findings on PI3K/Akt/mTOR Pathway Modulation by Rhapontigenin/Rhaponticin

| Compound | Cell/Model System | Stimulus | Key Findings | Reference(s) |

| Rhapontigenin | Various cancer cell lines (e.g., 769-P, PC3) | TGF-β | Inhibited TGF-β-induced EMT and cell invasiveness. | nih.gov |

| Rhapontigenin | Cancer cells | TGF-β | Suppressed the PI3K/Akt/mTOR/GSK3β/β-catenin signaling pathway. | nih.gov |

| Rhapontigenin | Cancer cells | TGF-β | Inhibited phosphorylation of Akt and promoted degradation of the Snail protein. | nih.gov |

| Rhaponticin | Human osteosarcoma cells (MG-63) | - | Effectively down-regulated the PI3K-Akt-mTOR signaling cascade. | nih.govnih.gov |

| Rhaponticin | Human osteosarcoma cells (MG-63) | - | Inhibited cell adhesion and migration. | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) family, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, regulates a wide array of cellular functions, from proliferation and differentiation to stress responses and apoptosis. nih.govnih.gov The balance between the activation of different MAPK pathways can determine a cell's fate. nih.gov While many stilbenoid compounds are known to modulate MAPK signaling, the specific effects of rhapontigenin on the individual ERK, JNK, and p38 pathways have not been extensively detailed in the available scientific literature. Further research is required to fully elucidate its precise interactions with this complex signaling cascade.

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that orchestrates inflammatory responses by controlling the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory action. nih.gov

Research indicates that rhapontigenin can inhibit the NF-κB signaling pathway. mdpi.com This inhibitory action is considered a possible mechanism for its anti-inflammatory effects. mdpi.com The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) functional groups on the stilbene (B7821643) structure is thought to contribute to this activity. mdpi.com Notably, the inhibition of NF-κB by rhapontigenin is linked to its ability to upregulate the expression of SIRT1, which in turn can inhibit NF-κB activity. mdpi.com

The AMP-activated protein kinase (AMPK) is a master sensor and regulator of cellular energy homeostasis. mdpi.com When activated by a high AMP:ATP ratio, indicating low cellular energy, AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic, energy-consuming processes.

Studies investigating insulin (B600854) resistance have suggested that mitochondrial function is critical for the activation of both Akt and AMPK signaling. nih.gov In this context, rhaponticin, the parent glycoside of rhapontigenin, demonstrated significant activity in vitro, pointing to a potential role in modulating energy-related pathways. nih.gov AMPK and SIRT1 are known to be part of an integrated signaling network that regulates energy balance and inflammation. mdpi.com The activation of AMPK can mediate the activation of SIRT1. mdpi.com While other stilbenoids like resveratrol (B1683913) are known to activate AMPK, the direct and detailed mechanisms of rhapontigenin's action on AMPK and its role in controlling energy homeostasis are still an emerging area of research.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Upon activation by oxidative or electrophilic stress, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of cytoprotective proteins and enzymes, including heme oxygenase-1 (HO-1). While many natural phytochemicals are recognized as activators of this protective pathway, specific studies detailing the activation of the Nrf2/ARE pathway by rhapontigenin are not extensively available in the current scientific literature.

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a pivotal role in regulating metabolism, inflammation, and cellular lifespan. It acts as a cellular energy sensor and modulates the activity of numerous transcription factors and coactivators through deacetylation.

A key molecular mechanism of rhapontigenin is its ability to upregulate the expression of SIRT1. mdpi.com This effect has been observed in the THP-1 human monocytic cell line. mdpi.com The activation of SIRT1 is a significant event, as it can trigger a cascade of downstream effects. For instance, the SIRT1-mediated deacetylation of substrates like PGC-1α and FOXO1 is crucial for regulating glucose and lipid homeostasis. Importantly, the upregulation of SIRT1 by rhapontigenin provides a mechanistic link to its other observed activities, most notably the inhibition of the NF-κB pathway, as activated SIRT1 is known to suppress NF-κB signaling. mdpi.com

Table 2: Research Findings on NF-κB and SIRT1 Pathway Modulation by Rhapontigenin

| Pathway | Cell/Model System | Key Findings | Mechanistic Link | Reference(s) |

| SIRT1 | THP-1 human monocytic cell line | Upregulated the expression of SIRT1. | - | mdpi.com |

| NF-κB | - | Inhibits the modulated NF-κB pathway. | Linked to the upregulation of SIRT1. | mdpi.com |

Direct Molecular Target Identification and Binding Studies

Direct binding studies and molecular target identification for 3,4',5-Trihydroxy-3'-methoxystilbene are not extensively documented. Research has more thoroughly explored the mechanisms of similar compounds.

There is a lack of specific studies demonstrating the direct inhibitory or activating effects of this compound on kinases, phosphatases, or Glyceraldehyde 3-phosphate dehydrogenase (GAPDH). The glycolytic enzyme GAPDH, a key player in cellular energy production, can be a target for other molecules, and its inhibition has been explored as a strategy in certain diseases. nih.govnih.gov For instance, the inhibitor koningic acid can reduce GAPDH activity, leading to an increase in methylglyoxal (B44143) levels. nih.gov However, the interaction of this compound with GAPDH has not been specifically reported.

Currently, there is no direct evidence in the scientific literature to suggest that this compound interacts with the P2Y12 receptor. The P2Y12 receptor is a crucial component in platelet activation and thrombosis, making it a significant target for antiplatelet therapies. researchgate.netnih.gov It is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates signaling cascades leading to platelet aggregation. researchgate.netnih.gov While various synthetic and natural compounds are known to inhibit this receptor, the specific binding or modulation of the P2Y12 receptor by this compound remains uninvestigated.

The influence of this compound on the modulation of protein-protein interactions, specifically involving the scaffold protein NEDD9 or the bacterial regulator MgrA, has not been documented. NEDD9 is known to play a role in cellular processes like migration and invasion, and its interaction with other proteins can be crucial in pathological conditions. nih.gov However, research linking this compound to the modulation of NEDD9-mediated interactions is absent.

While direct interaction studies with nucleic acids are scarce, research on closely related methoxylated stilbenes provides insights into potential gene regulatory activities. For example, the related compound 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene (DMU-214) has been shown to alter the expression of a suite of genes involved in cell proliferation and motility in ovarian cancer cells. nih.gov This suggests that methoxylated stilbenes can exert biological effects through the regulation of gene expression.

A study on 3,4′,5-trimethoxy-trans-stilbene, another similar derivative, demonstrated its ability to suppress inflammatory responses by down-regulating the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This effect was mediated through the inactivation of the NF-κB and MAPK signaling pathways. researchgate.netnih.gov Although these findings are for different molecules, they highlight a potential mechanism for this compound that warrants future investigation.

Table 1: Gene Expression Changes Induced by the Related Compound 3′-Hydroxy-3,4,5,4′-tetramethoxystilbene in SKOV-3 Ovarian Cancer Cells nih.gov

| Gene Symbol | Gene Name | Fold Change | p-value | Biological Process |

| GPR56 | G protein-coupled receptor 56 | -2.7 | 0.005 | Negative regulation of motility |

| SOX4 | SRY (sex determining region Y)-box 4 | -2.0 | 0.008 | Regulation of proliferation |

| SRF | Serum response factor | -1.8 | 0.03 | Regulation of proliferation |

| KLF4 | Kruppel-like factor 4 | 1.8 | 0.02 | Negative regulation of proliferation |

| IL6 | Interleukin 6 | 1.8 | 0.01 | Regulation of proliferation |

| SMAD7 | SMAD family member 7 | 1.7 | 0.01 | Negative regulation of motility |

| THBS1 | Thrombospondin 1 | 1.6 | 0.01 | Negative regulation of motility |

Note: This data is for a structurally similar, but different, compound and is presented for illustrative purposes of potential mechanisms within this class of molecules.

Epigenetic Modifications

Epigenetic modifications are key mechanisms in regulating gene expression without altering the DNA sequence itself.

There is no specific research available that details the role of this compound in the modulation of histone acetylation or deacetylation. Histone acetylation, controlled by the balance of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a critical epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription. Dysregulation of this process is implicated in various diseases. While some natural polyphenols, like the parent compound resveratrol, have been suggested to influence HDAC activity, the specific effects of this compound on this process have not been determined.

Cellular Homeostasis and Stress Response Regulation

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines through the intrinsic, mitochondria-dependent pathway. nih.gov This pathway is initiated by intracellular stress signals and hinges on the permeabilization of the mitochondrial outer membrane. nih.gov

In human gastric cancer cells, isorhapontigenin (B148646) treatment leads to a significant imbalance in the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. nih.govnih.gov The expression of the pro-apoptotic protein Bax is increased, while the expression of the anti-apoptotic protein Bcl-2 is decreased. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial homeostasis, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov Cytoplasmic cytochrome c then binds to the apoptotic protease-activating factor-1 (Apaf-1), forming a complex known as the apoptosome, which activates the initiator caspase-9. nih.govyoutube.com Activated caspase-9, in turn, triggers a cascade of effector caspases, including caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The cleavage of PARP is a hallmark of apoptosis, and studies show that isorhapontigenin treatment results in increased levels of cleaved caspase-3 and cleaved PARP. nih.gov

| Cell Line | Key Findings | Pathway | Reference |

|---|---|---|---|

| Human Gastric Cancer Cells (AGS-1, HGC-27) | Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and caspase-3, PARP cleavage. | Mitochondria-Dependent Intrinsic Pathway | nih.gov |

| Human Endometrial Carcinoma Cells (Ishikawa) | Induces apoptosis, inhibits Bcl-2 and promotes Bax expression. | Mitochondria-Dependent Intrinsic Pathway | mdpi.com |

A key mechanism of the anti-cancer activity of this compound is its ability to halt the proliferation of cancer cells by inducing cell cycle arrest. This allows time for DNA repair or, if the damage is too severe, entry into apoptosis. The compound has been shown to arrest cells at different phases of the cell cycle, depending on the cell type and the specific molecular context.

G0/G1 Phase Arrest: In mouse epidermal Cl41 cells and human bladder cancer cells, isorhapontigenin induces cell cycle arrest in the G0/G1 phase. nih.govnih.govnih.gov This arrest is primarily mediated by the downregulation of Cyclin D1, a protein essential for the G1 to S phase transition. nih.govnih.gov The reduction in Cyclin D1 is achieved through several mechanisms, including the upregulation of MKP-1 (a phosphatase that inactivates the JNK/c-Jun pathway) and the induction of miR-137, which inhibits the translation of the Sp1 transcription factor responsible for Cyclin D1 expression. nih.govnih.gov

G2/M Phase Arrest: In contrast, studies on breast cancer cells have shown that isorhapontigenin treatment causes cell cycle arrest at the G2/M checkpoint. nih.gov This effect is associated with the downregulation of ERK and AKT signaling pathways, which are critical for cell growth and proliferation. nih.gov Similarly, other flavonoids have been shown to induce G2/M arrest by down-regulating key proteins like Cyclin B1 and CDK1. mdpi.commdpi.com

| Cell Line | Phase of Arrest | Key Molecular Events | Reference |

|---|---|---|---|

| Mouse Epidermal Cells (Cl41) | G0/G1 | Upregulation of MKP-1, deactivation of JNK/c-Jun, downregulation of Cyclin D1. | nih.govnih.gov |

| Human Bladder Cancer Cells | G0/G1 | Induction of miR-137, inhibition of Sp1 translation, downregulation of Cyclin D1. | nih.gov |

| Breast Cancer Cells | G2/M | Downregulation of ERK and AKT signaling. | nih.gov |

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. nih.gov It can have a dual role in cancer, either promoting survival under stress or leading to cell death. While related resveratrol analogues have been shown to induce autophagy in certain cancer cells, there is currently a lack of specific research findings in the available literature detailing the direct effects of this compound on autophagy flux modulation. nih.govnih.gov

This compound directly impacts mitochondrial function, which is central to its ability to induce apoptosis. nih.gov Mitochondria are not only the powerhouses of the cell but are also critical hubs for cell death signaling. nih.gov

Studies in gastric cancer cells have demonstrated that isorhapontigenin treatment leads to severe mitochondrial dysfunction. nih.gov This is characterized by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial health. nih.gov The loss of MMP is often a prelude to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c, as described in the apoptosis section. nih.govnih.gov The compound's ability to modulate the expression of Bcl-2 family proteins at the mitochondrial membrane is a critical step in this process. nih.gov While these findings clearly establish a role for isorhapontigenin in modulating mitochondrial-mediated apoptosis, specific details regarding its effects on other aspects of mitochondrial bioenergetics, such as the Tricarboxylic Acid (TCA) cycle, are not extensively detailed in the current body of research.

Preclinical Biological Activities and Potential Applications in Disease Models Excluding Human Clinical Trials

Anticancer Potential

There is currently no available scientific literature detailing the specific anticancer potential of 3,4',5-Trihydroxy-3'-methoxystilbene.

Inhibition of Cancer Cell Proliferation and Viability (In Vitro Studies)

No in vitro studies specifically investigating the effect of this compound on the proliferation and viability of cancer cells have been identified in the current body of scientific research.

Induction of Apoptosis in Various Cancer Cell Lines

Information regarding the capacity of this compound to induce apoptosis in cancer cell lines is not available in published preclinical studies.

Suppression of Angiogenesis (In Vitro and In Vivo Models)

There are no specific in vitro or in vivo studies that report on the suppression of angiogenesis by this compound.

Inhibition of Metastasis and Invasion (In Vitro and In Vivo Models)

Preclinical data on the ability of this compound to inhibit cancer cell metastasis and invasion are currently unavailable.

Chemosensitization and Radiosensitization in Preclinical Cancer Models

The potential of this compound to act as a chemosensitizing or radiosensitizing agent in preclinical cancer models has not been reported in the scientific literature. While plant-derived polyphenols, as a broad class, have been investigated for these properties, specific data for this compound is lacking. nih.gov

Efficacy in Xenograft and Syngeneic Animal Models of Specific Cancers (e.g., Breast, Bladder, Lung)

There are no published studies on the efficacy of this compound in xenograft or syngeneic animal models for any type of cancer.

Neuroprotective Effects

The potential of this compound and related stilbenoids to protect the nervous system has been an area of active preclinical investigation. Research has explored its efficacy in various models of neurodegeneration, focusing on its antioxidant and anti-inflammatory properties.

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to neuronal cell death in various neurodegenerative disorders. For instance, exposure of PC12 cells to toxins like rotenone (B1679576) or octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) leads to increased ROS levels, mitochondrial dysfunction, and apoptosis. mdpi.comnih.gov

A structurally related compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene , has demonstrated significant antioxidant properties in human blood cells by inhibiting protein carbonylation and lipid peroxidation induced by platinum compounds. nih.gov Another related flavonoid, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone , was found to protect primary astrocytes from hydrogen peroxide-induced cell death by reducing intracellular ROS accumulation. nih.gov These findings suggest that the structural motifs present in this compound may contribute to similar protective effects against oxidative stress in neuronal cells.

Table 1: Effects of Related Compounds on Oxidative Stress in Cell Cultures | Compound | Cell Type | Inducer of Oxidative Stress | Key Findings | Reference | |---|---|---|---|---| | trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | Human blood platelets and lymphocytes | Cisplatin | Significantly inhibited protein carbonylation and lipid peroxidation. nih.gov | | 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone | Primary astrocytes | Hydrogen peroxide | Prevented cell death and attenuated intracellular ROS accumulation. nih.gov | | Betaine | PC12 cells | Rotenone | Attenuated mitochondrial dysfunction and ROS production. nih.gov |

Neuroinflammation, primarily mediated by microglial cells, is a critical factor in the pathogenesis of neurodegenerative diseases. While direct evidence for this compound is limited, the modulation of neuroinflammatory pathways by similar compounds has been investigated. In vitro models often utilize lipopolysaccharide (LPS) to stimulate microglial cells (like the BV2 cell line) and induce an inflammatory response, characterized by the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov

The underlying mechanisms of this inflammatory cascade often involve signaling pathways like nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). nih.gov Studies on various synthetic and natural compounds have shown that inhibition of these pathways can effectively reduce the production of inflammatory mediators in microglial cells. nih.gov For example, certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives have been shown to inhibit LPS-induced pro-inflammatory mediators in BV2 cells by suppressing NF-κB and JNK signaling. nih.gov Given the established anti-inflammatory properties of stilbenoids, it is plausible that this compound could exert similar modulatory effects on neuroinflammation.

Animal models are crucial for understanding the complex pathology of neurodegenerative diseases like Parkinson's disease (PD) and for evaluating potential therapeutic agents. These models often utilize neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) to induce the characteristic loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits. nih.govnih.gov Other models involve the administration of pesticides like rotenone or paraquat, or the use of genetic manipulations. nih.gov

Despite the availability of these well-established models, a review of the scientific literature did not yield any studies that have specifically investigated the effects of this compound in animal models of Parkinson's disease or other neurodegenerative conditions. Future research is needed to explore the potential of this compound to mitigate the neuropathological and behavioral features of these diseases in vivo.

Ischemia-reperfusion (I/R) injury, which occurs during events like stroke, involves a complex cascade of events including oxidative stress, inflammation, and apoptosis, leading to neuronal cell death. nih.gov A methoxylated derivative of resveratrol (B1683913), 3,4',5-trimethoxy-trans-stilbene , has shown protective effects in an in vitro model of ischemia using brain endothelial cells. nih.gov In this oxygen-glucose deprivation (OGD) model, the compound attenuated cell death, inflammatory responses, and oxidative stress. nih.gov

While this provides a strong indication of the potential for methoxylated stilbenes to be beneficial in ischemic conditions, no in vivo studies using animal models of stroke or I/R injury with this compound were identified in the current search.

Table 2: Effects of a Related Stilbene (B7821643) Derivative in an In Vitro Ischemia Model

| Compound | Cell Model | Injury Model | Key Protective Effects | Reference |

|---|

The evaluation of cognitive and behavioral outcomes is a critical component of preclinical studies for neuroprotective agents. Various behavioral tests in rodents, such as the Morris water maze, Y-maze, and novel object recognition test, are used to assess learning, memory, and other cognitive functions.

While no studies were found that specifically assessed the impact of this compound on cognitive and behavioral outcomes in animal models, research on other stilbene derivatives is informative. For example, pterostilbene (B91288) (trans-3,5-dimethoxy-4'-hydroxystilbene) has been shown to improve cognitive performance and memory consolidation in aged rats. nih.gov This was associated with increased levels of proteins involved in synaptic remodeling. nih.gov These findings suggest that the stilbene backbone, with various hydroxylation and methoxylation patterns, holds promise for enhancing cognitive function, warranting future investigation into the specific effects of this compound.

Cardiovascular System Modulation

A comprehensive search of the preclinical scientific literature did not reveal any studies specifically investigating the modulatory effects of this compound on the cardiovascular system. While other stilbenoids, notably resveratrol, have been extensively studied for their cardiovascular benefits, the specific actions of this methoxylated derivative remain to be elucidated.

Endothelial Function Improvement in Vascular Cell Models

This compound and its derivatives have been investigated for their protective effects on the vascular endothelium, a critical component in maintaining cardiovascular homeostasis. The endothelium's dysfunction is a key initiating factor in various cardiovascular diseases. nih.gov Preclinical studies using cell models have demonstrated that these compounds can mitigate endothelial damage caused by pathological conditions like high glucose and oxygen-glucose deprivation (OGD).

Research on 3,4',5-trimethoxy-trans-stilbene (TMS), a methoxylated derivative, has shown significant vasoprotective effects. In primary cultures of rat aortic endothelial cells (RAECs) exposed to high glucose, TMS treatment reversed the impairment of endothelium-dependent relaxations. nih.gov This improvement was linked to an increase in nitric oxide (NO) bioavailability. nih.gov NO is a crucial signaling molecule that mediates vasodilation and inhibits platelet aggregation and adhesion. nih.gov The underlying mechanism for this enhanced NO availability involves the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway. nih.govnih.gov Activation of this pathway is known to protect against endothelial dysfunction associated with metabolic disorders. nih.gov

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| 3,4',5-trimethoxy-trans-stilbene (TMS) | Rat Aortic Endothelial Cells (RAECs) under high glucose | Reversed impaired endothelium-dependent relaxation; Increased NO bioavailability. nih.gov | Activation of AMPK/SIRT1/eNOS pathway. nih.gov |

| 3,4',5-trimethoxy-trans-stilbene (TMS) | Mouse Brain Endothelial Cells (bEnd.3) under OGD | Attenuated cell death, inflammation, and ROS production; Alleviated endothelial barrier injury. nih.gov | Activation of AMPK and eNOS pathways. nih.gov |

| 3,3',4,5'-tetramethoxy-trans-stilbene | Mouse Brain Endothelial Cells (bEnd.3) under OGD | Attenuated cell death, inflammation, and ROS production; Alleviated endothelial barrier injury. nih.gov | Activation of AMPK and eNOS pathways. nih.gov |

Anti-atherosclerotic Effects in Animal Models

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which can lead to serious cardiovascular events. The formation of macrophage-derived foam cells, laden with cholesterol, is a hallmark of this process. Preclinical studies in animal models suggest that derivatives of this compound possess potent anti-atherosclerotic properties.

In apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for atherosclerosis, oral administration of trans-3,5,4'-trimethoxystilbene (TMS) was shown to suppress the development of atherosclerotic plaques within the aorta. nih.gov This effect was associated with a reduction in both cholesterol levels and the macrophage content of the plaques. nih.gov The mechanism behind this involves the inhibition of foam cell formation. TMS exposure in human macrophages suppressed the uptake of oxidized low-density lipoprotein (oxLDL) by inhibiting the expression of scavenger receptors and the activity of activator protein-1 (AP-1). nih.gov Additionally, TMS was found to activate the ERK/Nrf2/HO-1 signaling pathway, which increases the expression of ATP-binding cassette (ABC) transporters involved in cholesterol efflux from cells. nih.gov

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| trans-3,5,4'-Trimethoxystilbene (TMS) | ApoE-/- Mice | Suppressed atherosclerotic plaque formation; Reduced cholesterol and macrophage content in plaques. nih.gov | Inhibition of foam cell formation; Regulation of cholesterol homeostasis. nih.gov |

| trans-3,5,4'-Trimethoxystilbene (TMS) | Human Macrophages | Suppressed foam cell formation via regulating oxidized LDL and cholesterol content. nih.gov | Inhibited scavenger receptor expression and AP-1 activity; Activated ERK/Nrf2/HO-1 signaling to increase ABC transporter expression. nih.gov |

Cardioprotection Against Ischemia-Reperfusion Injury and Drug-Induced Toxicity (e.g., Doxorubicin)

Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to a previously ischemic heart muscle, paradoxically causing further damage through oxidative stress and inflammation. nih.gov Similarly, certain drugs, like the chemotherapeutic agent doxorubicin (B1662922), can induce significant cardiotoxicity, often mediated by the generation of free radicals. researchgate.netnih.gov

While direct studies on this compound are limited, research on related flavonols demonstrates potential mechanisms for cardioprotection. For instance, 3',4'-dihydroxyflavonol (B1679992) (DiOHF) was shown to reduce myocardial I/R injury in isolated rat hearts. nih.gov This protection was achieved by improving cardiac contractility and reducing cell death upon reperfusion. nih.gov Mechanistically, DiOHF inhibited the activation of injurious signaling kinases, specifically c-Jun N-terminal kinase (JNK) and the phosphorylation of phospholamban (PLN), which is involved in calcium handling. nih.gov The inhibition of JNK is significant as it helps to reduce apoptosis (programmed cell death). nih.gov

In the context of doxorubicin-induced cardiotoxicity, a major mechanism is oxidative stress leading to damage of myocardial cells. nih.govnih.gov Antioxidant compounds can mitigate this damage. Studies on other natural compounds, such as Schisandrin B, have shown protection against doxorubicin-induced cardiotoxicity by restoring antioxidant defenses like glutathione (B108866). researchgate.net This highlights the therapeutic potential of antioxidant stilbenoids in protecting the heart from such chemical insults.

| Condition | Model | Protective Compound Example | Observed Effects & Mechanisms |

|---|---|---|---|

| Ischemia-Reperfusion Injury | Isolated Rat Heart | 3',4'-dihydroxyflavonol (DiOHF) | Improved cardiac contractility; Reduced cell death; Inhibited activation of phospholamban and JNK. nih.gov |

| Doxorubicin-Induced Cardiotoxicity | Animal Models | Schisandrin B | Salvaged cardiomyocytes by conferring antioxidant defense and restoring glutathione flux. researchgate.net |

Anti-platelet Aggregation Activity and Underlying Mechanisms

Platelet aggregation is a critical process in hemostasis, but its excessive activation can lead to thrombosis, a primary cause of heart attacks and strokes. Antiplatelet agents work by inhibiting this process. The glycoprotein (B1211001) IIb-IIIa (integrin αIIbβ3) receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy. nih.gov

Research into related stilbenoid compounds has shed light on potential anti-platelet activities. For example, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, a compound with a similar structural backbone, demonstrated significant antioxidant properties in human blood platelets. nih.gov It was shown to inhibit protein carbonylation and the oxidation of protein thiol groups induced by platinum compounds, suggesting a protective effect against oxidative damage that can contribute to platelet activation. nih.gov While direct evidence for this compound is not extensively detailed in the provided context, the antioxidant capacity of related stilbenoids points to a plausible mechanism for interfering with platelet activation pathways that are sensitive to redox state.

| Compound | Model | Key Findings | Potential Mechanism |

|---|---|---|---|

| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene | Human Blood Platelets | Significantly inhibited protein carbonylation and oxidation of thiol groups induced by platinum compounds. nih.gov | Strong antioxidant activity, protecting platelet biomolecules from oxidative damage. nih.gov |

Metabolic Regulation in Preclinical Models

Glucose Homeostasis and Insulin (B600854) Signaling in Cell and Animal Models of Diabetes

Derivatives of this compound have shown promising anti-diabetic effects in both cell culture and animal models of type 2 diabetes. These compounds appear to improve insulin sensitivity and glucose metabolism through multiple signaling pathways.

In insulin-resistant HepG2 cells (a human liver cell line), 3,4',5-trimethoxy-trans-stilbene (TMS) enhanced glucose consumption and glycogen (B147801) synthesis. nih.govresearchgate.net This was achieved by positively modulating the insulin signaling pathway. Specifically, TMS activated the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. It inhibited the inhibitory phosphorylation of insulin receptor substrate-1 (IRS-1) at a specific site (Ser307) and increased the protein levels of IRS-1 and IRS-2, thereby restoring insulin signal transduction. nih.gov A similar compound, 3,3′,4,5′-tetramethoxy-trans-stilbene, also improved insulin resistance in HepG2 cells by activating the IRS/PI3K/Akt pathway and suppressing reactive oxygen species (ROS). nih.gov

These effects were confirmed in vivo. In diet-induced obese (DIO) mice, a model for type 2 diabetes, oral administration of TMS ameliorated insulin sensitivity and glucose tolerance. nih.gov The activation of the PI3K/Akt pathway and suppression of oxidative stress were identified as the key mechanisms for the alleviation of hepatic insulin resistance. nih.gov

| Compound | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| 3,4',5-trimethoxy-trans-stilbene (TMS) | Insulin-Resistant HepG2 Cells | Enhanced glucose consumption and glycogen synthesis. nih.gov | Activated PI3K/Akt pathway; Increased IRS-1/IRS-2 protein levels. nih.gov |

| 3,4',5-trimethoxy-trans-stilbene (TMS) | Diet-Induced Obese (DIO) Mice | Ameliorated insulin sensitivity and glucose tolerance; Alleviated hepatic insulin resistance. nih.gov | Activation of insulin signaling pathway; Suppression of oxidative stress. nih.gov |

| 3,3',4,5'-tetramethoxy-trans-stilbene | Insulin-Resistant HepG2 Cells | Increased glucose consumption and glycogen synthesis; Ameliorated insulin resistance. nih.gov | Activation of IRS/PI3K/Akt signaling; Upregulation of Nrf2 and suppression of ROS. nih.gov |

Lipid Metabolism and Adipogenesis Modulation

Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, the primary cells for storing fat. researchgate.net Modulating this process is a key strategy for combating obesity. Several molecular pathways, including those involving peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), are critical regulators of adipogenesis. nih.govnih.gov

Studies on hydroxylated polymethoxyflavones (HPMFs), which share some functional similarities with stilbenoids, have demonstrated the ability to suppress adipogenesis. For example, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) effectively inhibited lipid accumulation in 3T3-L1 adipocytes by downregulating key transcription factors like PPARγ and C/EBPs. nih.gov This compound also activated AMPK signaling, which is known to decrease lipid accumulation. nih.gov

While direct research on this compound's role in adipogenesis is emerging, its demonstrated ability to regulate cholesterol homeostasis and activate AMPK signaling suggests a strong potential for modulating lipid metabolism and adipocyte differentiation. nih.govnih.gov The activation of AMPK, in particular, is known to inhibit white adipogenesis. researchgate.netmdpi.com

| Compound Class/Example | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| trans-3,5,4'-Trimethoxystilbene (TMS) | ApoE-/- Mice | Reduced cholesterol levels. nih.gov | Inhibition of foam cell formation and increased cholesterol efflux. nih.gov |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (Flavonoid example) | 3T3-L1 Adipocytes | Inhibited lipid accumulation. nih.gov | Downregulated PPARγ and C/EBPs; Activated AMPK signaling. nih.gov |

| Compound Name |

|---|

| This compound |

| 3,4',5-trimethoxy-trans-stilbene (TMS) |

| 3,3',4,5'-tetramethoxy-trans-stilbene |

| trans-3,5,4'-Trimethoxystilbene (TMS) |

| 3',4'-dihydroxyflavonol (DiOHF) |

| Doxorubicin |

| Schisandrin B |

| trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene |

| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |

| Resveratrol (3,4′,5-trans-trihydroxystilbene) |

Anti-obesity Effects in Diet-Induced Obesity Animal Models

While direct evidence for the anti-obesity effects of this compound in animal models of diet-induced obesity is not extensively documented in the available literature, studies on structurally similar compounds suggest potential metabolic benefits.

A closely related methoxylated derivative of resveratrol, 3,4',5-trimethoxy-trans-stilbene (TMS) , was investigated in mice with diet-induced obesity and diabetes. nih.gov In this model, chronic oral administration of TMS did not lead to a reduction in body weight. However, it did ameliorate hyperglycemia to some extent and, more significantly, reversed the endothelial dysfunction associated with metabolic disorders. nih.gov The protective vascular effects were linked to the activation of the AMPK/SIRT1/eNOS signaling pathway, which enhances nitric oxide bioavailability and reduces oxidative and endoplasmic reticulum stress in the aorta of obese mice. nih.gov

Furthermore, research on 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) , a compound with a bibenzyl core structure very similar to the stilbene backbone of this compound, has shown promise in cell-based models of obesity. nih.gov In both murine and human pre-adipocyte cell lines, TDB was found to decrease the accumulation of lipids in a dose-dependent manner. nih.gov It exerts this effect by inhibiting the process of adipogenesis, the differentiation of pre-adipocytes into mature fat cells. nih.gov

These findings, summarized in the table below, suggest that while the direct impact on weight loss by compounds like this compound needs further investigation in animal models, they may offer therapeutic potential in combating obesity-related complications such as vascular damage.

Table 1: Effects of Compounds Structurally Related to this compound in Obesity Models

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 3,4',5-trimethoxy-trans-stilbene (TMS) | Diet-induced obese mice | Did not reduce body weight but alleviated endothelial dysfunction and hyperglycemia. | nih.gov |

| 4,5,4'-trihydroxy-3,3'-dimethoxybibenzyl (TDB) | Murine (3T3-L1) and human pre-adipocytes | Inhibited adipocyte differentiation and reduced cellular lipid accumulation. | nih.gov |

Anti-inflammatory and Immunomodulatory Applications

The anti-inflammatory and immunomodulatory properties of stilbenoids are a significant area of research. Preclinical studies on compounds related to this compound highlight their potential in modulating immune responses.

Research on methoxy (B1213986) derivatives of resveratrol has demonstrated their capacity to suppress the production of key pro-inflammatory mediators in immune cells. In a study using the murine macrophage cell line RAW 264.7, treatment with 3,4',5-trimethoxy-trans-stilbene (3,4',5-TMS) significantly inhibited the release of nitric oxide (NO) and the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), following stimulation with lipopolysaccharide (LPS). This suppression of inflammatory mediators points to the potential of this structural class of compounds to control inflammatory responses at a cellular level.

Similarly, studies on 3,4,5-Trihydroxycinnamic acid (THCA) , which shares the same 3,4,5-trihydroxy substitution pattern on a phenolic ring, have shown potent anti-inflammatory effects. In human keratinocyte cells stimulated with a combination of TNF-α and interferon-γ (IFN-γ), THCA reduced both the secretion and the mRNA expression levels of several pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8. nih.govnih.gov These findings collectively suggest that the phenolic and methoxy substitution pattern of this compound is favorable for inhibiting the production of molecules that drive inflammation.

Table 2: Suppression of Pro-inflammatory Mediators by Structurally Related Compounds

| Compound | Cell Model | Stimulus | Inhibited Mediators |

|---|---|---|---|

| 3,4',5-trimethoxy-trans-stilbene | RAW 264.7 Macrophages | LPS | NO, IL-6, TNF-α |

| 3,4,5-Trihydroxycinnamic acid | HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8, various chemokines |

The innate immune system is the body's first line of defense, involving cells like macrophages, while the adaptive immune system, with its T and B lymphocytes, provides a more specific and lasting response. nih.gov Stilbenoid compounds have been shown to modulate the function of cells from both branches of the immune system.

The effects on innate immune cells are evident from the suppression of pro-inflammatory mediator production in macrophages, as detailed in the previous section. This indicates an ability to dampen the activation of these key innate immune cells.